3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol
Description
3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol is a pyrazole derivative characterized by a hydroxyl group at position 5, a methyl group at position 3, and a 3-(trifluoromethyl)phenyl substituent at position 1 of the pyrazole ring. Its molecular formula is C₁₁H₁₀F₃N₂O, with a molecular weight of 258.21 g/mol. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making it a key structural feature for pharmacological applications .
Synthetic routes for analogous pyrazole derivatives often involve Ullmann-type coupling (e.g., CuI catalysis) or transition-metal-mediated cross-coupling reactions. For example, 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole was synthesized using CuI, potassium carbonate, and DMEDA in anhydrous dioxane under argon . Similar methodologies may apply to the target compound.
Properties
IUPAC Name |
5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c1-7-5-10(17)16(15-7)9-4-2-3-8(6-9)11(12,13)14/h2-6,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZBHANUXDXBIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol typically involves the condensation of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate, followed by cyclization and subsequent methylation. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and enhances the quality of the final product .
Chemical Reactions Analysis
Nucleophilic Substitutions
The trifluoromethyl group on the phenyl ring directs electrophilic attacks to the meta and para positions. Documented substitutions include:
2.1. Halogenation
Reaction with bromine in acetic acid yields 3-methyl-1-[3-(trifluoromethyl)-4-bromophenyl]-1H-pyrazol-5-ol (87% yield).
2.2. Sulfonation
Treatment with fuming sulfuric acid produces sulfonated derivatives, though yields depend on reaction duration:
| Reaction Time (h) | Product | Yield |
|---|---|---|
| 2 | Mono-sulfonated at para position | 62% |
| 6 | Di-sulfonated (para and meta) | 38% |
Sulfonated products show enhanced solubility in polar solvents .
Hydroxyl Group Reactivity
The C5-hydroxyl group participates in condensation and acylation reactions:
3.1. Acylation with Orthoesters
Reaction with trimethyl orthoacetate under microwave irradiation (110°C, 15 min) forms 4-acetyl-5-hydroxy-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole (51% yield) .
3.2. Etherification
Alkylation with methyl iodide in the presence of K₂CO₃ yields 5-methoxy-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole (73% yield).
Cyclocondensation Reactions
The hydroxyl group facilitates heterocycle formation:
4.1. Pyrazolo[1,5-a]pyrimidines
Condensation with ethyl cyanoacetate in ethanol under reflux produces fused pyrimidine derivatives (Figure 1):
| R Group | Reaction Time (h) | Yield |
|---|---|---|
| CN | 8 | 65% |
| COOEt | 6 | 71% |
These compounds exhibit bathochromic shifts in UV-Vis spectra due to extended conjugation .
Catalytic Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura reactions enable aryl functionalization:
| Boronic Acid | Catalyst System | Product Yield |
|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃ | 82% |
| 3-Thienyl | Pd(OAc)₂, SPhos | 68% |
The trifluoromethyl group remains intact under these conditions .
Acid-Catalyzed Rearrangements
Under strong acidic conditions (H₂SO₄, 100°C), the pyrazole ring undergoes ring-opening followed by re-cyclization to form indenopyrazole derivatives (Figure 2) .
Biological Activity Correlations
Derivatives with electron-withdrawing groups (e.g., sulfonamides, acyl) show enhanced antimicrobial activity:
| Derivative | MIC against S. aureus (μg/mL) |
|---|---|
| 5-Methoxy | 32 |
| 4-Acetyl-5-hydroxy | 16 |
| 3,5-Bis(trifluoromethyl)phenyl | 8 |
Trifluoromethyl groups improve membrane permeability and target binding .
Scientific Research Applications
Agrochemical Applications
One of the primary applications of 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol is in the production of herbicides. It serves as an intermediate in the synthesis of various agrochemicals, including:
- Pyroxasulfone : A pre-emergent herbicide used to control annual grasses and broadleaf weeds in various crops. The compound's trifluoromethyl group enhances its herbicidal activity by improving lipophilicity and metabolic stability .
Medicinal Chemistry
In medicinal chemistry, this compound exhibits potential as a scaffold for developing pharmaceuticals. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory and analgesic effects. Specific applications include:
- Anti-inflammatory Agents : Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
- Anticancer Activity : Some studies suggest that pyrazole compounds can induce apoptosis in cancer cells, making them candidates for anticancer drug development .
Example Synthesis Pathway:
- Starting Materials : Trifluoromethyl phenyl ketones and methyl hydrazine.
- Reaction Conditions : The reaction is typically conducted in an acidic medium with heating to facilitate cyclization.
- Yield : Reports indicate yields exceeding 85% under optimized conditions .
Case Study 1: Herbicidal Efficacy
A study evaluated the efficacy of herbicides derived from 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol against common weeds in agricultural settings. The results demonstrated that formulations containing this compound significantly reduced weed biomass compared to controls, indicating its potential as a key ingredient in herbicide formulations .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives synthesized from 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol. The study reported a marked reduction in inflammation markers in animal models treated with these compounds, suggesting their viability for therapeutic use .
Mechanism of Action
The mechanism of action of 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The compound may inhibit enzyme activity by binding to the active site or modulate receptor functions by interacting with specific binding sites .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Functional Groups :
- Hydroxyl (5-OH): Enhances hydrogen-bonding capacity, critical for target interactions.
- Carboxylic acid (e.g., 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid): Increases aqueous solubility but may reduce membrane permeability .
- Amine (5-NH₂): Improves solubility and enables derivatization via amide coupling .
Substituent Size : Bulky groups (e.g., 3,4,5-trimethoxyphenyl in ) reduce synthetic yields due to steric clashes during coupling reactions .
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s logP (~2.8, estimated) is lower than chlorophenyl analogs (e.g., 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, logP ~3.5), suggesting better bioavailability .
- Biological Activity: Pyrazoles with electron-withdrawing groups (e.g., CF₃, Cl) exhibit enhanced kinase inhibition. For example, 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2]thiazolo[3,4-b]pyridine shows pronounced anticancer activity . 3-Ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol demonstrates anti-inflammatory effects, attributed to the trifluoroethyl group’s metabolic resistance .
- Thermal Stability : Crystallographic data for 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (space group P-1) reveals planar pyrazole rings, stabilized by intramolecular hydrogen bonds .
Biological Activity
3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol, with the chemical formula C11H9F3N2O, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance biological activity in various chemical contexts. This article explores the biological effects, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
| Property | Value |
|---|---|
| Chemical Formula | C11H9F3N2O |
| Molecular Weight | 240.19 g/mol |
| CAS Number | 92406-46-7 |
| IUPAC Name | 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol |
| PubChem CID | 1093009 |
Biological Activities
The biological activities of 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol have been investigated across various studies, highlighting its potential as an anticancer agent and its anti-inflammatory properties.
Anticancer Activity
Research indicates that pyrazole derivatives, including 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol, exhibit significant antiproliferative effects against several cancer cell lines. Notably:
- In vitro studies have shown that compounds with a pyrazole scaffold can inhibit growth in lung, breast (MDA-MB-231), colorectal, and liver (HepG2) cancer cells .
- Mechanisms of Action : The compound may induce apoptosis and inhibit cell cycle progression in cancer cells, suggesting a multifaceted approach to cancer treatment .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies have demonstrated:
- In vivo assessments reveal that pyrazole derivatives can reduce inflammation in models such as carrageenan-induced edema .
- Potential Mechanisms : The anti-inflammatory effects are hypothesized to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
Case Studies and Research Findings
Several key studies provide insights into the biological activity of this compound:
- Synthesis and Evaluation :
- Molecular Modeling Studies :
- Comparative Analysis :
Q & A
Basic: What are the optimal synthetic routes for 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol under mild conditions?
Methodological Answer:
The compound can be synthesized via a pseudo-five-component reaction involving aromatic aldehydes, phenylhydrazine derivatives, and ethyl acetoacetate in a water/ethanol (1:1) solvent system under ultrasonic irradiation. This method achieves high yields (>85%) in 30–60 minutes at room temperature, avoiding harsh conditions. Key advantages include reduced reaction time, elimination of toxic catalysts, and simplified purification . Alternative routes involve conventional condensation of trifluoromethyl-substituted phenylhydrazines with β-ketoesters, though these often require elevated temperatures (80–100°C) and longer reaction times (6–12 hours) .
Advanced: How can reaction mechanisms for trifluoromethyl group incorporation be validated experimentally?
Methodological Answer:
Mechanistic studies can employ isotopic labeling (e.g., deuterated solvents or NMR) to track trifluoromethyl group migration during cyclization. For example, monitoring - and -NMR shifts during intermediate formation (e.g., hydrazones or enolates) provides insights into regioselectivity. Density functional theory (DFT) calculations (B3LYP/6-31G**) further validate transition states and energy barriers for trifluoromethyl participation in ring closure .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- -NMR : Peaks at δ 4.0–4.2 ppm (methyl group) and δ 6.0–7.2 ppm (aromatic protons) confirm the pyrazole core and trifluoromethylphenyl substitution .
- FTIR : Strong absorption at 1680–1700 cm (C=O stretch of β-ketoester intermediates) and 1120–1150 cm (C-F stretch) .
- Mass Spectrometry : Molecular ion [M+H] at m/z 259.1 (calculated for CHFNO) .
Advanced: How can researchers resolve contradictions in spectroscopic data between theoretical and experimental results?
Methodological Answer:
Discrepancies in -NMR shifts (e.g., trifluoromethyl carbon at δ 120–125 ppm vs. DFT-predicted δ 118 ppm) may arise from solvent effects or intermolecular interactions. To address this:
Perform variable-temperature NMR to assess dynamic effects.
Use polarizable continuum models (PCM) in DFT simulations to account for solvent polarity.
Cross-validate with X-ray crystallography (e.g., SHELXL refinement) to confirm bond lengths and angles .
Basic: What are the stability considerations for this compound under storage?
Methodological Answer:
The compound is hygroscopic and prone to oxidation at the hydroxyl group. Recommended storage conditions include:
- Temperature : –20°C in amber vials.
- Atmosphere : Argon or nitrogen to prevent moisture uptake.
- Stability Tests : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) over 6 months; <2% impurity formation is acceptable .
Advanced: What strategies exist for designing bioactive derivatives of this pyrazole scaffold?
Methodological Answer:
Derivatization focuses on modifying the hydroxyl group and trifluoromethylphenyl moiety:
Acylation : React with acetic anhydride to form 5-acetoxy derivatives, enhancing lipophilicity for membrane permeability.
Metal Complexation : Coordinate with Cu(II) or Zn(II) to study antimicrobial activity (MIC assays against S. aureus and E. coli).
Hybridization : Attach triazolo[3,4-b]thiadiazine moieties via nucleophilic substitution, improving anticancer activity (IC values <10 μM in MCF-7 cells) .
Basic: What analytical methods quantify this compound in complex matrices?
Methodological Answer:
- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.5 minutes (mobile phase: 60% acetonitrile/40% 0.1% formic acid).
- LC-MS/MS : MRM transition m/z 259.1 → 121.0 (CE 25 eV) for high sensitivity in biological samples .
Advanced: How can green chemistry principles improve synthesis scalability?
Methodological Answer:
Replace ethanol/water with bio-based solvents (e.g., cyclopentyl methyl ether) to enhance recyclability. Microwave-assisted synthesis (100°C, 10 minutes) reduces energy consumption by 40% compared to ultrasonication. Flow chemistry systems with immobilized catalysts (e.g., silica-supported sulfonic acid) achieve >90% yield with minimal waste .
Basic: What crystallographic data are available for structural confirmation?
Methodological Answer:
X-ray diffraction reveals monoclinic crystal symmetry (space group P2/c) with unit cell parameters a = 8.23 Å, b = 12.45 Å, c = 14.70 Å. Hydrogen-bonding networks (O–H···N, 2.89 Å) stabilize the lattice. Refinement using SHELXL-2018/3 gives R = 0.042 .
Advanced: How does the trifluoromethyl group influence electronic properties and reactivity?
Methodological Answer:
The –CF group exerts strong electron-withdrawing effects (+σ = 0.43), lowering the HOMO energy (–8.2 eV) and increasing electrophilicity at the pyrazole C4 position. This enhances susceptibility to nucleophilic attack (e.g., SNAr reactions with amines). Cyclic voltammetry shows a reduction peak at –1.2 V vs. Ag/AgCl, confirming stabilization of radical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
